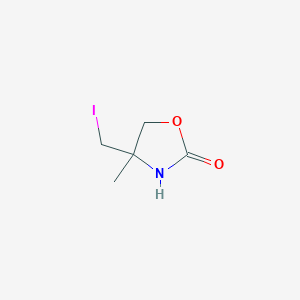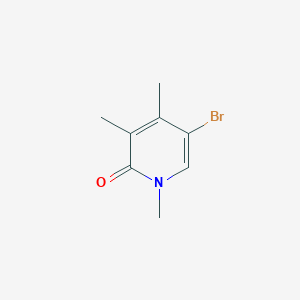
5-Bromo-1,3,4-trimethylpyridin-2(1H)-one
Overview
Description
5-Bromo-1,3,4-trimethylpyridin-2(1H)-one: is a brominated derivative of pyridinone, a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one typically involves the bromination of 1,3,4-trimethylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compound to its corresponding non-brominated form or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions.
Reduction: Reduced forms of the compound, potentially leading to the removal of the bromine atom.
Substitution: New compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of brominated pyridinones on various biological systems.
Medicine: The compound’s potential medicinal properties are explored for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated heterocyclic compound with different structural features and applications.
4-Bromo-1H-pyrazole: A brominated pyrazole derivative with distinct chemical properties and uses.
5-Bromophthalide: A brominated phthalide compound with unique applications in organic synthesis and material science.
Uniqueness: 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one stands out due to its specific substitution pattern on the pyridinone ring, which imparts unique chemical reactivity and potential applications. Its trimethyl substitution provides steric and electronic effects that differentiate it from other brominated heterocycles.
Properties
IUPAC Name |
5-bromo-1,3,4-trimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-6(2)8(11)10(3)4-7(5)9/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTHVFNKDDEMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
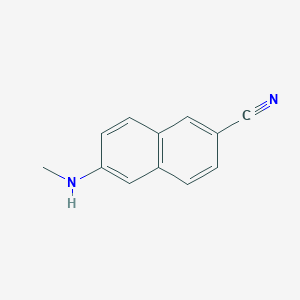
![2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole](/img/structure/B8195341.png)
![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B8195347.png)
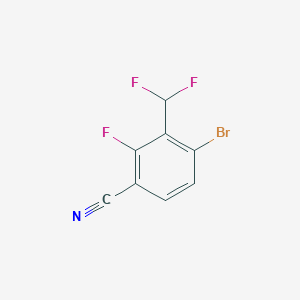
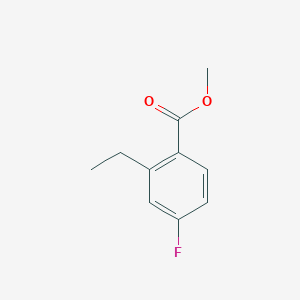
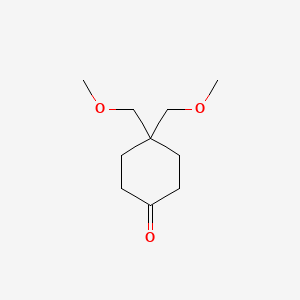
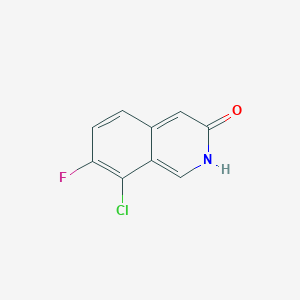
![6-Bromo-7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B8195378.png)
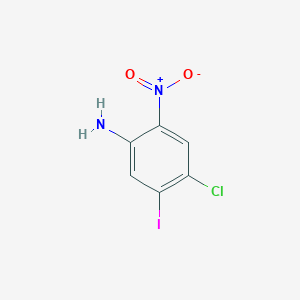
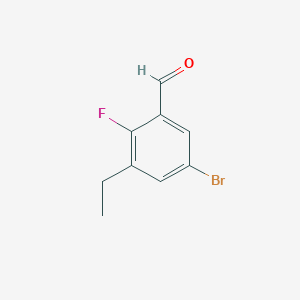
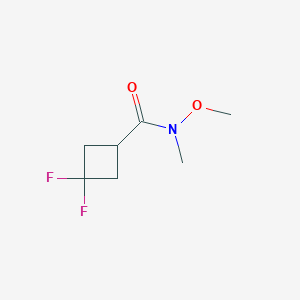
![8-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B8195426.png)
![(R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B8195429.png)
